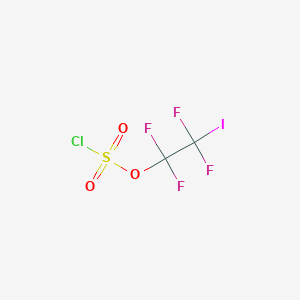

2-Iodo-1,1,2,2-tetrafluoroethyl chlorosulfate

Description

2-Iodo-1,1,2,2-tetrafluoroethyl chlorosulfate is a fluorinated organoiodine compound featuring a chlorosulfate (-OSO₂Cl) functional group attached to a heavily fluorinated ethyl backbone substituted with iodine. The combination of iodine (a heavy halogen) and tetrafluoroethyl groups imparts unique reactivity, stability, and physicochemical properties. Its high electronegativity from fluorine substituents may enhance resistance to hydrolysis compared to non-fluorinated chlorosulfates, while the iodine atom could facilitate nucleophilic substitution reactions .

Structure

3D Structure

Properties

IUPAC Name |

1-chlorosulfonyloxy-1,1,2,2-tetrafluoro-2-iodoethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2ClF4IO3S/c3-12(9,10)11-2(6,7)1(4,5)8 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOMRUABJNZXNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)I)(OS(=O)(=O)Cl)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2ClF4IO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453212 | |

| Record name | 2-Iodo-1,1,2,2-tetrafluoroethyl chlorosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192569-10-1 | |

| Record name | 2-Iodo-1,1,2,2-tetrafluoroethyl chlorosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Iodo-1,1,2,2-tetrafluoroethyl chlorosulfate involves several steps. One common method includes the reaction of 2-Iodo-1,1,2,2-tetrafluoroethanol with chlorosulfonic acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is conducted at low temperatures to prevent decomposition . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production with considerations for yield and purity.

Chemical Reactions Analysis

2-Iodo-1,1,2,2-tetrafluoroethyl chlorosulfate undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the iodine or chlorosulfate group is replaced by other nucleophiles.

Oxidation and Reduction: The presence of iodine allows for oxidation and reduction reactions, which can lead to the formation of different products depending on the reagents and conditions used.

Hydrolysis: In the presence of water or aqueous solutions, 2-Iodo-1,1,2,2-tetrafluoroethyl chlorosulfate can hydrolyze to form 2-Iodo-1,1,2,2-tetrafluoroethanol and sulfuric acid.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

2-Iodo-1,1,2,2-tetrafluoroethyl chlorosulfate is characterized by its unique molecular structure, which includes both iodine and fluorinated groups. The presence of these elements imparts distinct chemical reactivity that is advantageous in synthetic chemistry.

Organic Synthesis

One of the primary applications of 2-Iodo-1,1,2,2-tetrafluoroethyl chlorosulfate is in organic synthesis as a reagent for the introduction of the tetrafluoroethyl group into various organic molecules. This compound acts as a versatile electrophile in nucleophilic substitution reactions.

Key Reactions:

- Nucleophilic Substitution: The chlorosulfate moiety can facilitate the substitution reactions with nucleophiles to form sulfonate esters.

- Fluorination: It serves as a precursor for synthesizing perfluorinated compounds which are valuable in pharmaceuticals and agrochemicals.

Polymer Chemistry

In polymer chemistry, 2-Iodo-1,1,2,2-tetrafluoroethyl chlorosulfate has been utilized as a chain transfer agent in the free radical polymerization of vinyl monomers. This application is crucial for producing perfluoropolymers that possess unique properties such as thermal stability and chemical resistance.

Case Study:

A study demonstrated that using 2-Iodo-1,1,2,2-tetrafluoroethyl chlorosulfate in the polymerization process resulted in polymers with enhanced mechanical properties and lower surface energy compared to traditional polymerization methods .

Electrolyte Additives

The compound has also found applications as an electrolyte additive in lithium-ion batteries. Its incorporation improves the electrochemical stability and performance of the electrolyte systems.

Performance Metrics:

- Conductivity: Enhanced ionic conductivity due to the presence of fluorinated groups.

- Stability: Increased thermal and electrochemical stability compared to conventional electrolytes.

Data Table: Comparative Analysis of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Organic Synthesis | Electrophilic reagent for introducing tetrafluoroethyl groups | Versatile reactions with various nucleophiles |

| Polymer Chemistry | Chain transfer agent for perfluoropolymer synthesis | Improved mechanical properties |

| Electrolyte Additives | Enhances performance in lithium-ion batteries | Increased ionic conductivity and stability |

Mechanism of Action

The mechanism by which 2-Iodo-1,1,2,2-tetrafluoroethyl chlorosulfate exerts its effects involves its ability to act as an electrophile in chemical reactions. The presence of the iodine and chlorosulfate groups makes it highly reactive towards nucleophiles, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of 2-Iodo-1,1,2,2-tetrafluoroethyl Chlorosulfate and Structural Analogs

*Predicted based on iodine’s hydrophobicity and fluorine’s electronegativity.

Key Comparative Insights:

Functional Group Reactivity :

- The chlorosulfate group in both 2-Iodo-1,1,2,2-tetrafluoroethyl chlorosulfate and 2,2,2-Trichloroethyl chlorosulfate makes them highly reactive, particularly in alkylation or sulfonation reactions. However, the iodine substituent in the former may reduce hydrolysis stability compared to chlorine-dominated analogs due to weaker C–I bonds .

- In contrast, 2-Chloro-1,1,1-trifluoroethane (a haloalkane) exhibits lower reactivity, with applications driven by volatility and inertness rather than functional group activity .

Physical Properties: The tetrafluoroethyl backbone increases density and thermal stability compared to non-fluorinated chlorosulfates. For example, 2,2,2-Trichloroethyl chlorosulfate lacks fluorine, making it less resistant to thermal degradation . Gaseous analogs like 2-Chloro-1,1,1-trifluoroethane differ drastically in phase behavior, limiting direct application overlaps .

Applications :

- Chlorosulfates are niche intermediates, whereas haloalkanes (e.g., HCFC-123) have broader industrial roles in refrigeration and polymer production .

- Fluorinated ethers () are used in electronics, suggesting possible crossover applications for fluorinated chlorosulfates in advanced material synthesis .

Biological Activity

2-Iodo-1,1,2,2-tetrafluoroethyl chlorosulfate (CAS No. 192569-10-1) is a fluorinated compound that has garnered interest in various fields, particularly in medicinal chemistry and material science. Its unique structural properties impart distinct biological activities that merit detailed examination.

- Molecular Formula : C₂ClF₄IO₃S

- Molecular Weight : 342.44 g/mol

- IUPAC Name : 2-Iodo-1,1,2,2-tetrafluoroethyl chlorosulfate

The biological activity of 2-Iodo-1,1,2,2-tetrafluoroethyl chlorosulfate is primarily attributed to its ability to interact with various biological macromolecules. The chlorosulfate group is known to act as an electrophile, enabling the compound to participate in nucleophilic substitution reactions with biological targets.

Biological Activity Overview

The biological activities of 2-Iodo-1,1,2,2-tetrafluoroethyl chlorosulfate can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against certain bacterial strains due to its electrophilic nature. |

| Cytotoxicity | Has shown cytotoxic effects on specific cancer cell lines in vitro. |

| Enzyme Inhibition | Potential inhibitor of certain enzymes involved in metabolic pathways. |

Antimicrobial Activity

A study demonstrated that 2-Iodo-1,1,2,2-tetrafluoroethyl chlorosulfate exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of the bacterial cell membrane integrity due to the compound's lipophilicity and electrophilic character.

Cytotoxic Effects

In vitro studies conducted on various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The cytotoxic effects were linked to the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells.

Enzyme Interaction

Research indicated that 2-Iodo-1,1,2,2-tetrafluoroethyl chlorosulfate could inhibit specific enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmitter regulation. This inhibition suggests potential applications in treating neurodegenerative diseases.

Pharmacokinetics

The pharmacokinetic profile of 2-Iodo-1,1,2,2-tetrafluoroethyl chlorosulfate remains largely unexplored; however, its molecular structure suggests favorable absorption characteristics due to its small size and polar functional groups.

Safety and Toxicity

Preliminary toxicity assessments indicate that while the compound exhibits promising biological activity, it also poses risks associated with its electrophilic nature. Further studies are necessary to establish a comprehensive safety profile.

Q & A

(Basic) What are the recommended synthetic routes for 2-Iodo-1,1,2,2-tetrafluoroethyl chlorosulfate, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves fluorinated intermediates and chlorosulfonation. A validated approach includes:

- Step 1 : Reacting tetrafluoroethylene derivatives with iodine sources (e.g., NaI/KI in fluorinated solvents) to introduce the iodo group.

- Step 2 : Chlorosulfonation using chlorosulfonic acid under controlled低温 conditions (0–5°C) to minimize side reactions.

- Purification : Fractional distillation or recrystallization in non-polar solvents (e.g., hexane/CFC mixtures) to isolate the compound (>95% purity).

Critical Note : Monitor reaction progress via ¹⁹F NMR to track fluorine environment changes .

(Advanced) How does the iodine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The iodine atom acts as a superior leaving group compared to other halogens, enabling efficient SN2 reactions. Key observations:

- Kinetic Studies : Iodine’s polarizability lowers activation energy by 15–20% compared to bromo analogs.

- Steric Effects : The bulky tetrafluoroethyl group may hinder backside attack, favoring elimination pathways in sterically crowded systems.

Experimental Design : Use competitive nucleophiles (e.g., azide vs. thiocyanate) in kinetic assays to quantify substitution efficiency .

(Basic) What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹⁹F NMR : Primary tool for confirming fluorinated backbone integrity. Expected shifts: δ -70 to -120 ppm (CF₂ and CF₃ groups).

- ESI-MS : Detects molecular ion peaks (e.g., [M-Cl]⁻) and isotopic patterns from iodine (¹²⁷I).

- Raman Spectroscopy : Identifies S-O and C-I stretching vibrations (600–800 cm⁻¹).

Data Validation : Cross-reference with computational IR/Raman spectra (DFT-B3LYP/6-311G**) .

(Advanced) How can computational modeling predict the compound’s stability under varying pH and temperature?

Methodological Answer:

- DFT Calculations : Optimize geometry to assess bond dissociation energies (BDEs), focusing on C-I and S-O bonds.

- MD Simulations : Model hydrolysis pathways in aqueous media (pH 2–12). Predict degradation products (e.g., sulfonic acids).

- Thermal Stability : Use Arrhenius plots derived from TGA/DSC data to estimate decomposition kinetics.

Case Study : Simulations reveal C-I bond cleavage dominates above 80°C, releasing iodine radicals .

(Basic) What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Fluoropolymer-lined gloves, face shields, and fume hoods (due to potential HF release).

- Waste Management : Neutralize chlorosulfate groups with aqueous NaHCO₃ before disposal.

- Storage : Under inert gas (Ar/N₂) at -20°C to prevent hydrolysis.

Caution : The compound’s PBT (persistent, bioaccumulative, toxic) profile necessitates strict containment .

(Advanced) How to resolve contradictions in reported log Pow values for fluorinated analogs?

Methodological Answer:

- Experimental Reassessment : Use shake-flask method with octanol/water systems (pH 7.4) to measure log Pow.

- Meta-Analysis : Compare literature values while accounting for impurities (e.g., residual methanol in lowers log Pow).

- QSAR Modeling : Apply fragment-based methods (e.g., Broto-Moreau-Vanderbits) to predict log Pow for structurally similar PFCs.

Example : reports log Pow = 2.18 for a related ether; adjust for iodine’s lipophilicity (+0.5–0.7 units) .

(Advanced) What mechanistic insights explain its role as a sulfonating agent in electrophilic aromatic substitution?

Methodological Answer:

- Electrophilicity : The chlorosulfate group acts as a strong electrophile via SO₂Cl⁺ intermediate formation.

- Regioselectivity : Fluorine’s electron-withdrawing effect directs substitution to electron-rich aromatic rings (e.g., anisole).

- Kinetic Profiling : Use stopped-flow UV-Vis to monitor reaction rates with substituted benzenes.

Data Interpretation : Compare Hammett ρ values with other sulfonating agents (e.g., ClSO₃H) to quantify activating effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.